N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1172891-95-0
VCID: VC6396479
InChI: InChI=1S/C14H15N3O4S/c18-14(17-8-1-2-9-17)12-5-6-13(21-12)22(19,20)16-11-4-3-7-15-10-11/h3-7,10,16H,1-2,8-9H2
SMILES: C1CCN(C1)C(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3
Molecular Formula: C14H15N3O4S
Molecular Weight: 321.35

N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide

CAS No.: 1172891-95-0

Cat. No.: VC6396479

Molecular Formula: C14H15N3O4S

Molecular Weight: 321.35

* For research use only. Not for human or veterinary use.

N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide - 1172891-95-0

Specification

CAS No. 1172891-95-0
Molecular Formula C14H15N3O4S
Molecular Weight 321.35
IUPAC Name N-pyridin-3-yl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide
Standard InChI InChI=1S/C14H15N3O4S/c18-14(17-8-1-2-9-17)12-5-6-13(21-12)22(19,20)16-11-4-3-7-15-10-11/h3-7,10,16H,1-2,8-9H2
Standard InChI Key KIVIRRFAYSLCSD-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3

Introduction

Molecular Structure and Composition

Core Structural Features

N-(Pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide integrates three distinct heterocyclic systems:

  • A furan ring (oxygen-containing five-membered heterocycle) at the core.

  • A pyridine ring (six-membered nitrogen heterocycle) attached via a sulfonamide group.

  • A pyrrolidine ring (saturated five-membered nitrogen heterocycle) linked through a carbonyl group.

The molecular formula is C₁₄H₁₄N₄O₄S, with a calculated molecular weight of 358.36 g/mol (derived from analogous structures in ). Key functional groups include:

  • Sulfonamide (-SO₂NH-): A classic pharmacophore in antibacterial and enzyme-inhibiting drugs.

  • Carbonyl (C=O): Enhances hydrogen-bonding capacity and structural rigidity.

  • Aromatic heterocycles: Contribute to π-π stacking interactions and bioavailability.

Table 1: Molecular Properties of Key Heterocyclic Components

HeterocycleRole in StructureMolecular Weight (g/mol)Hydrogen Bond AcceptorsHydrogen Bond Donors
FuranCentral scaffold68.071 (O)0
PyridineSulfonamide attachment79.101 (N)0
PyrrolidineCarbonyl substituent71.121 (N)1 (NH)

Data adapted from .

Stereochemical Considerations

The pyrrolidine ring introduces a saturated, flexible nitrogen heterocycle with a pKa ~11.3, making it more basic than acyclic amines like diethylamine (pKa ~10.49) . This basicity enhances nucleophilic reactivity, particularly at the nitrogen lone pair, which may influence interactions with biological targets. The furan ring’s planar structure and oxygen atom facilitate dipole-dipole interactions, while the pyridine moiety improves aqueous solubility via its polarizable nitrogen atom .

Synthetic Pathways and Structural Analogues

Proposed Synthesis Strategy

While explicit synthetic details for this compound are unavailable, its structure suggests a multi-step approach:

  • Furan functionalization: Sulfonation at position 2 using chlorosulfonic acid, followed by amidation with pyridin-3-amine to form the sulfonamide bridge.

  • Pyrrolidine coupling: Introduction of the pyrrolidine-1-carbonyl group at position 5 via Friedel-Crafts acylation or palladium-catalyzed cross-coupling.

Analogous compounds, such as N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide , employ similar sulfonylation and amidation steps, yielding molecular weights near 344–358 g/mol .

Structural Analogues and Activity Trends

Comparative analysis of PubChem entries reveals:

  • N-(Pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide : Replaces pyrrolidine with a second pyridine, reducing flexibility but enhancing aromatic stacking (MW = 344.3 g/mol).

  • N-((5-(Furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide : Lacks the pyrrolidine-carbonyl group but shares the furan-pyridine-sulfonamide motif (MW = 315.3 g/mol).

These analogues highlight the trade-off between rigidity (pyridine) and conformational freedom (pyrrolidine) in modulating target affinity .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at ~1.5–2.0 (moderate lipophilicity), driven by the pyrrolidine’s aliphatic carbons and furan’s nonpolar ring.

  • Aqueous solubility: Limited (<1 mg/mL) due to aromatic stacking, though the pyridine and sulfonamide groups may improve dissolution in acidic media .

Metabolic Stability

Pharmacological Applications and Mechanisms

Antibacterial Activity

Five-membered heterocycles like furan and pyrrolidine are prevalent in antibiotics due to their ability to disrupt bacterial enzyme function . The sulfonamide group in this compound likely acts as a dihydropteroate synthase (DHPS) inhibitor, mimicking para-aminobenzoic acid (PABA) and blocking folate synthesis—a mechanism shared with sulfa drugs .

Table 2: Comparative Activity of Heterocycle-Containing Antibacterials

Compound ClassTarget EnzymeIC₅₀ (µM)Source
SulfonamidesDHPS0.1–10
Pyrrolidine derivativesPenicillin-binding proteins5–50
Furan-containing agentsDNA gyrase0.5–5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator